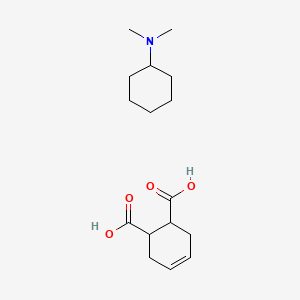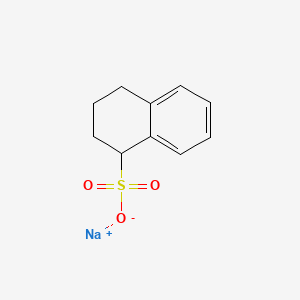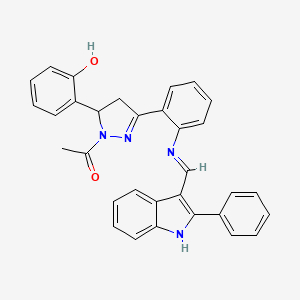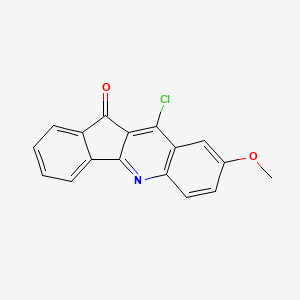
1,2-Dithiolan-4-one, 3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dithiolan-4-one, 3,5-dimethyl- is a sulfur-containing heterocyclic compound with the molecular formula C5H8OS2 and a molecular weight of 148.246 g/mol This compound is characterized by a five-membered ring structure containing two sulfur atoms and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dithiolan-4-one, 3,5-dimethyl- can be synthesized through the reaction of 1,3-bis-tert-butyl thioethers with bromine under mild conditions . This reaction proceeds via a sulfonium-mediated ring-closure mechanism, resulting in the formation of the desired compound within minutes.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dithiolan-4-one, 3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dithiolan-4-one, 3,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Dithiolan-4-one, 3,5-dimethyl- involves its ability to undergo redox reactions, which can modulate various biochemical pathways. The sulfur atoms in the compound can participate in thiol-disulfide exchange reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1,2-dithiolan-4-one: A stereoisomer with similar chemical properties.
2,4-Dimethyl-1,3-dithiolane: Another sulfur-containing heterocyclic compound with a different ring structure.
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A related compound with additional functional groups.
Eigenschaften
CAS-Nummer |
122152-29-8 |
|---|---|
Molekularformel |
C5H8OS2 |
Molekulargewicht |
148.3 g/mol |
IUPAC-Name |
3,5-dimethyldithiolan-4-one |
InChI |
InChI=1S/C5H8OS2/c1-3-5(6)4(2)8-7-3/h3-4H,1-2H3 |
InChI-Schlüssel |
DYTKSLFUSUKZJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C(SS1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


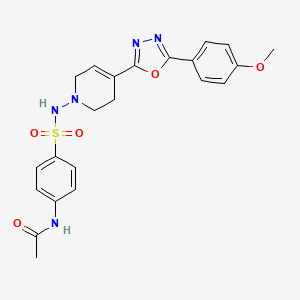
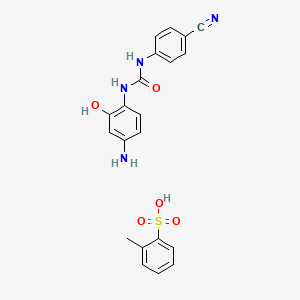
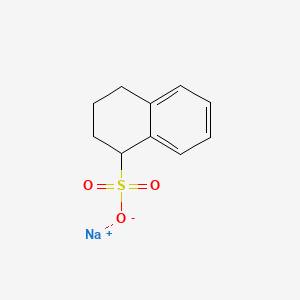
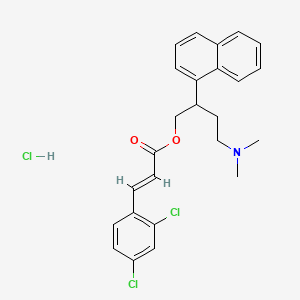
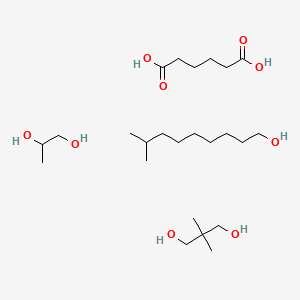
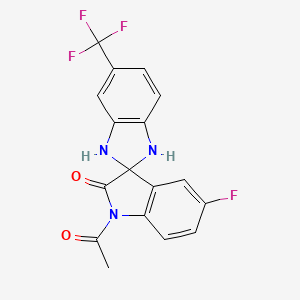

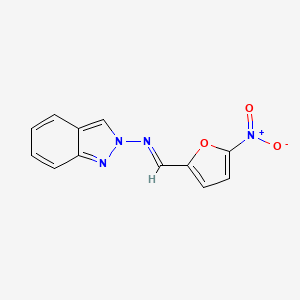
![N,N-diethylethanamine;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B12706325.png)
